molecular formula C12H18O5 B1305835 Diethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 55704-60-4

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B1305835
CAS No.: 55704-60-4
M. Wt: 242.27 g/mol
InChI Key: GDAVCKWOYPPSEU-UHFFFAOYSA-N
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Description

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of cyclohexanone, characterized by the presence of two ethyl ester groups and a ketone functional group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxocyclohexane-1,1-dicarboxylate can be synthesized through the esterification of 4-oxocyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 4-oxocyclohexane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which may then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate
  • Diethyl 4-aminocyclohexane-1,1-dicarboxylate
  • Diethyl 4-methylcyclohexane-1,1-dicarboxylate

Uniqueness

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is unique due to the presence of both ester and ketone functional groups on the cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAVCKWOYPPSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379798
Record name diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55704-60-4
Record name diethyl 4-oxocyclohexane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(Kutsuma, T., Sugasawa, S., Tetrahedron, 3, 175 (1958).) To 100 mL of a pre-mixed solution of 10% (v/v) pyridine and acetic anhydride was added 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol), and the resulting mixture heated at reflux in a pre-heated oil bath. The reaction was stirred for 3 hrs then cooled to room temperature and concentrated under reduced pressure. The resulting oil was azeotroped twice with CH2Cl2, then dissolved in 95% EtOH (300 mL) and water (300 mL) and treated with solid potassium carbonate (12.9 g, 93.6 mmol). The mixture was stirred for 16 hrs. The reaction was concentrated under reduced pressure to remove EtOH, and the remaining water layer was diluted to re-dissolve the solids, then extracted with Et2O (2×150 mL). The combined extracts were dried (MgSO4), filtered, and concentrated under reduced pressure, to afford the title compound (11.82 g, 48.8 mmol, 62.9% yield), as an amber oil. HPLC: 2.00 min (AP 74%); 1H NMR (500 MHz, CDCl3) δ ppm 4.24 (4H, q, J=7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz).
[Compound]
Name
pre-mixed solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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23.6 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
62.9%

Synthesis routes and methods II

Procedure details

The procedure in Sanchez et al., Synth. Comm., 1985, 15, 141 was followed. A mixture of triethyl 4-oxocyclohexane-1,1,3-tricarboxylate, Intermediate 1, (135.2 g, 400 mmol), sodium chloride (70.1 g, 1200 mmol), and H2O (17.30 mL, 960 mmol) in DMSO (530 mL) was stirred at 160° C. (oil bath) under N2 for 3.5 h. The cooled mixture was poured into ice-water (3 L) and extracted with EtOAc (400 mL×3). The combined extracts were washed with brine, dried (Na2SO4) then concentrated to provide the title compound (103.4 g, 397 mmol, 99% yield) as an amber oil. HPLC: 2.04 min (AP 45% at 220 nm). LCMS: m/z 243 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.27 (6H, t, J=7.0 Hz, 9,12-CH3), 2.37 (4H, t, J=6.9 Hz, 3,5-CH2), 2.43 (4H, t, J=6.7 Hz, 2,6-CH2), 4.23 (4H, q, J=7.2 Hz, 8,11-OCH2). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (9,12-CH3), 31.0 (3,5-CH2), 37.8 (2,6-CH2), 53.6 (4-C), 61.9 (8,11-OCH2), 170.7 (7,10-OC═O), 209.4 (1-C═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
135.2 g
Type
reactant
Reaction Step One
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70.1 g
Type
reactant
Reaction Step One
Name
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 4-oxocyclohexane-1,1-dicarboxylate
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